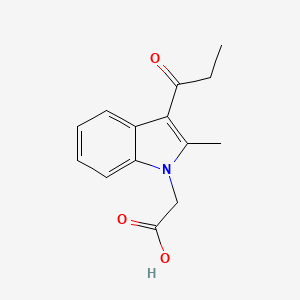

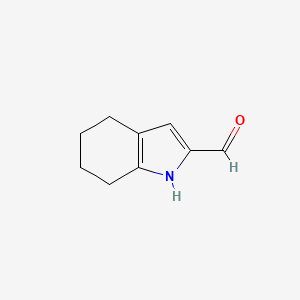

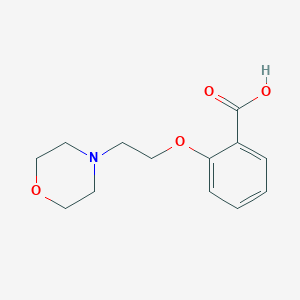

![molecular formula C13H10N2O2 B1310380 2-苯基-2H-吡啶并[3,2-b][1,4]恶嗪-3(4H)-酮 CAS No. 24675-93-2](/img/structure/B1310380.png)

2-苯基-2H-吡啶并[3,2-b][1,4]恶嗪-3(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic molecule that is part of a broader class of compounds known for their diverse chemical properties and potential applications in pharmaceuticals. The papers provided discuss various synthetic methods and analyses of related pyrido[1,4]oxazine derivatives, which are structurally similar to the compound .

Synthesis Analysis

The synthesis of pyrido[1,4]oxazine derivatives is often achieved through one-pot reactions, which are efficient and yield the products in excellent quantities. For instance, a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile has been described, featuring a Smiles rearrangement and subsequent cyclization . Another method involves the oxidative addition of iodine to N-alkyl-1,4-dihydropyridines in the presence of a nucleophile, leading to bicyclic heterocycles . These methods highlight the versatility and adaptability of synthetic approaches to access the pyrido[1,4]oxazine scaffold.

Molecular Structure Analysis

The molecular structure of pyrido[1,4]oxazine derivatives has been studied using various spectroscopic techniques and theoretical calculations. For example, the X-ray crystal structure of related compounds has been determined, revealing the quasi-planarity of the molecules and the importance of hydrogen bonding and donor groups for electronic communication . Theoretical studies, such as density functional theory (DFT) analysis, have been employed to investigate intramolecular hydrogen bonding interactions, providing insights into the electronic structure of these compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrido[1,4]oxazine derivatives is influenced by the presence of functional groups and the electronic nature of the substituents. The compounds can undergo nucleophilic aromatic substitution processes when reacted with difunctional nucleophiles . Additionally, the presence of electron-donor or electron-acceptor substituents can significantly affect the strength of intramolecular hydrogen bonding, which in turn influences the reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,4]oxazine derivatives are closely related to their molecular structure. The photophysical properties, such as absorption and excitation spectra, as well as fluorescence quantum yields, are dependent on the substituents in the phenyl ring . The electronic properties of these compounds, as determined by cyclic voltammetry and DFT analysis, suggest potential applications as organic semiconductors . The synthesis and spectral data of various derivatives have been reported, providing a comprehensive understanding of the properties of these heterocycles .

科学研究应用

化学合成和结构重要性

2-苯基-2H-吡啶并[3,2-b][1,4]恶嗪-3(4H)-酮作为恶嗪化合物大家族的一部分,在合成有机化学中具有重要意义。文献综述重点介绍了 1,2-恶嗪和相关化合物的合成,展示了它们作为手性合成子及其一般反应的重要性。强调了合成 6H-1,2-恶嗪的方法,展示了恶嗪盐在合成过程中作为亲电试剂的结构相关性 (Sainsbury,1991 年).

在生物活性杂环化合物合成中的作用

该化合物的相关性延伸到生物活性杂环化合物的合成。例如,3-羟基香豆素化学综述概述了吡啶并[2,3-c]香豆素衍生物等化合物的合成和反应性,其中可能涉及 2-苯基-2H-吡啶并[3,2-b][1,4]恶嗪-3(4H)-酮 (Yoda,2020 年)。类似地,对芳基亚甲基呋喃酮的研究揭示了包括恶嗪在内的广泛杂环化合物的合成,强调了这种化学结构在创建生物活性化合物中的多功能性和广泛应用 (Kamneva、Anis'kova 和 Egorova,2018 年).

生物活性及应用

与水杨酰苯胺相似的化合物(包括 3-芳基-2H,4H-苯并(e)(1,3)恶嗪-2,4-二酮)的生物效应已得到广泛研究。这些化合物表现出广泛的生物活性,例如抗菌、抗结核、抗真菌和镇痛活性,这些活性可以通过结构改变来调节。这强调了这些化合物在各个领域的潜在治疗应用 (Waisser 和 Kubicová,1993 年).

属性

IUPAC Name |

2-phenyl-4H-pyrido[3,2-b][1,4]oxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-13-11(9-5-2-1-3-6-9)17-10-7-4-8-14-12(10)15-13/h1-8,11H,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRBATJQPYIJHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC3=C(O2)C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425093 |

Source

|

| Record name | 2-phenyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |

CAS RN |

24675-93-2 |

Source

|

| Record name | 2-phenyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)